![molecular formula C15H10Cl2N2OS B2485127 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 392246-44-5](/img/structure/B2485127.png)
2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of related N-(thiazol-2-yl)benzamide derivatives, including methods that might be applicable to 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, involves several steps, utilizing the principles of crystal engineering to explore gelation behavior and the impact of methyl functionality and multiple non-covalent interactions on this behavior (Yadav & Ballabh, 2020). The synthesis process is characterized by the formation of complex structures, driven by interactions such as π-π stacking and hydrogen bonding.
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives, including X-ray diffraction studies, reveals detailed insights into their crystalline forms and intermolecular interactions. For instance, 2-chloro-N-(benzothiazol-2-yl)benzamide derivatives exhibit discrete dimer formations connected into a three-dimensional network by various hydrogen bonds and π-π stacking interactions, demonstrating the complexity of their molecular assembly (Ćaleta et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of benzothiazole derivatives, including 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, can be influenced by various functional groups present in the molecule. These compounds participate in a range of chemical reactions, leading to the formation of novel compounds with potential bioactivity. For example, the interaction of benzothiazole derivatives with different reagents under specific conditions can lead to the synthesis of compounds with insecticidal activity, showcasing their chemical versatility (Mohamed et al., 2020).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of these enzymes . This inhibition disrupts the normal functioning of the bacterial cell, leading to its death.
Biochemical Pathways
The inhibition of the aforementioned enzymes by benzothiazole derivatives can affect multiple biochemical pathways within the bacterial cell . These disruptions can lead to the cessation of vital cellular processes, ultimately resulting in cell death.
Result of Action
The inhibition of key enzymes by benzothiazole derivatives can disrupt vital cellular processes, leading to the death of the bacterial cell .
properties
IUPAC Name |
2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-3-2-4-12-13(8)18-15(21-12)19-14(20)10-7-9(16)5-6-11(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAGWBCEMKRVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
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